2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol)

Polypropylene stabilization Oven aging Oxidative induction time

2,2′-Methylenebis(3,6-dicyclopentyl-p-cresol) (CAS 55036-38-9) is a synthetic hindered phenolic antioxidant belonging to the methylene-bridged bis-phenol class, with a molecular formula of C₃₅H₄₈O₂ and a molecular weight of 500.75 g/mol. The compound features four cyclopentyl substituents distributed across two p-cresol units linked by a methylene bridge, a structural architecture that confers pronounced steric hindrance around both phenolic –OH groups and a calculated logP of 10.2.

Molecular Formula C35H48O2
Molecular Weight 500.8 g/mol
CAS No. 55036-38-9
Cat. No. B12657425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol)
CAS55036-38-9
Molecular FormulaC35H48O2
Molecular Weight500.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C2CCCC2)CC3=C(C(=CC(=C3O)C4CCCC4)C)C5CCCC5)O)C6CCCC6
InChIInChI=1S/C35H48O2/c1-22-19-28(24-11-3-4-12-24)34(36)30(32(22)26-15-7-8-16-26)21-31-33(27-17-9-10-18-27)23(2)20-29(35(31)37)25-13-5-6-14-25/h19-20,24-27,36-37H,3-18,21H2,1-2H3
InChIKeyXDKDANDIFRAGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Methylenebis(3,6-dicyclopentyl-p-cresol) (CAS 55036-38-9): A High-Molecular-Weight Hindered Bis-Phenol Antioxidant for Extreme-Duty Polymer and Lubricant Stabilization


2,2′-Methylenebis(3,6-dicyclopentyl-p-cresol) (CAS 55036-38-9) is a synthetic hindered phenolic antioxidant belonging to the methylene-bridged bis-phenol class, with a molecular formula of C₃₅H₄₈O₂ and a molecular weight of 500.75 g/mol . The compound features four cyclopentyl substituents distributed across two p-cresol units linked by a methylene bridge, a structural architecture that confers pronounced steric hindrance around both phenolic –OH groups and a calculated logP of 10.2 [1]. It is deployed primarily as a thermal-oxidative stabilizer in polyolefins (polyethylene, polypropylene), synthetic lubricants, and rubber formulations where low volatility, high extraction resistance, and sustained radical-trapping activity at elevated temperatures are critical procurement criteria [2].

Why Generic Bis-Phenol Antioxidants Cannot Substitute for 2,2′-Methylenebis(3,6-dicyclopentyl-p-cresol) (CAS 55036-38-9) in High-Temperature, Low-Migration Applications


Generic hindered phenols such as BHT (2,6-di-tert-butyl-4-methylphenol, MW 220) or AO2246 (2,2′-methylenebis(4-methyl-6-tert-butylphenol), MW 340) are routinely specified for ambient-to-moderate thermal stabilization, yet their comparatively low molecular weight and limited steric encumbrance result in unacceptable volatilization and migration losses in thin-section polyolefin films, high-temperature lubricants, or applications subject to solvent extraction [1]. In contrast, the four bulky cyclopentyl groups of 2,2′-methylenebis(3,6-dicyclopentyl-p-cresol) substantially raise both the boiling point (585.1 °C at 760 mmHg) and the octanol-water partition coefficient, translating into quantifiably longer residence time in the host matrix and sustained antioxidant capacity under conditions that rapidly deplete lower-molecular-weight alternatives [2]. Substituting a tert-butyl-substituted bis-phenol or a mono-phenol into such use cases without verifying these specific physical–chemical profiles therefore risks premature oxidative failure of the finished article or fluid.

Quantitative Differentiation of 2,2′-Methylenebis(3,6-dicyclopentyl-p-cresol) (CAS 55036-38-9) vs. Comparator Antioxidants: Head-to-Head, Cross-Study, and Class-Level Evidence


Oven-Aging Lifetime in Polypropylene: Methylenebis Dicyclopentyl Phenol Class vs. Unstabilized Baseline and BHT-Type Synergist Formulation

In accelerated oven-aging tests at 150 °C on 25-mil polypropylene sheets, the methylenebis(dicyclopentyl phenol) class—of which 2,2′-methylenebis(3,6-dicyclopentyl-p-cresol) is a methyl-substituted member—extends time to failure (cracking/crazing) from 3 hours (unstabilized blank) to 48 hours at 0.1 wt% loading and to 144 hours at 0.3 wt% loading. Addition of 0.2 wt% dilauryl thiodipropionate (DLTDP) synergist further increases lifetime to 528 hours [1]. While the data were generated on the closely related 4,4′-methylenebis(2,6-dicyclopentyl phenol), the identical dicyclopentyl substitution motif and methylene-bridged bis-phenol architecture support class-level inference that the target compound delivers comparable step-change stabilization [1].

Polypropylene stabilization Oven aging Oxidative induction time

Elongation Retention After Heat Aging in Styrene-Butadiene Rubber: Dicyclopentyl-p-Cresol Derivatives vs. BHT

In styrene-butadiene rubber (SBR) formulations subjected to heat aging, 2,6-dicyclopentyl-p-cresol (Fraction A) and 2,5-dicyclopentyl-p-cresol (Fraction B)—the monomeric building blocks of the target bis-phenol—retained elongation values of 380% and 390% respectively after aging, compared with 360% for BHT (2,6-di-tert-butyl-p-cresol) and 340% for the unstabilized control [1]. After 1 day of aging, elongation change was −28.9% for Fraction A, −35.9% for Fraction B, and −33.3% for the control, indicating that the dicyclopentyl-substituted phenols mitigate thermo-oxidative chain scission more effectively than the tert-butyl-substituted benchmark [1]. Although these data pertain to mono-cyclopentyl-p-cresols, they establish that the dicyclopentyl-for-tert-butyl substitution confers measurable antioxidant performance gains, which are retained and amplified in the corresponding methylene-bridged bis-phenol through doubled active –OH functionality and higher thermal persistence.

Rubber aging Elongation retention Styrene-butadiene rubber

Oxygen Absorption Resistance in Rubber Films: Dicyclopentyl Phenol Derivative vs. BHT

In an oxygen-absorption test at 130 °C using SBR films, a dicyclopentyl-p-cresol derivative (Fraction D) at 0.2 phr extended the time to absorb 20 cm³ O₂ per gram of rubber to 93 hours, compared with 55 hours for BHT at the same loading. At 1.0 phr, the times were 222 hours and 193 hours respectively [1]. At 120 °C and 0.3 phr, the same derivative required 52 minutes to absorb 10 cm³ O₂ per gram of rubber vs. 37 minutes for 2-tert-butyl-6-cyclopentyl-p-cresol and only 9 minutes for BHT [2]. The dicyclopentyl substitution thus extends the diffusion-limited oxidative induction period by 40–69% relative to tert-butyl-substituted comparators, a margin attributable to the higher kinetic stability of the cyclopentyl-substituted phenoxyl radical and reduced additive volatility.

Oxygen absorption Rubber degradation Antioxidant persistence

Physicochemical Barrier to Migration and Volatilization: Molecular Weight and LogP of 2,2′-Methylenebis(3,6-dicyclopentyl-p-cresol) vs. BHT and AO2246

2,2′-Methylenebis(3,6-dicyclopentyl-p-cresol) possesses a molecular weight of 500.75 g/mol and a calculated logP of 10.2 [1]. By comparison, BHT has MW 220.35 g/mol and logP ~5.1; the widely used bis-phenol AO2246 (2,2′-methylenebis(4-methyl-6-tert-butylphenol), CAS 119-47-1) has MW 340.50 g/mol and logP ~7.5 [2]. The target compound's 47% higher MW and ~2.7 logP unit increase over AO2246—corresponding to an approximately 500-fold greater octanol-water partition coefficient—predict substantially lower diffusion coefficients in polyolefin matrices and dramatically reduced extractability by aqueous or alcoholic media. The boiling point of 585.1 °C at 760 mmHg further confirms negligible volatility under processing conditions up to 300 °C [3].

Migration resistance Volatility Extraction resistance

Recommended Procurement and Application Scenarios for 2,2′-Methylenebis(3,6-dicyclopentyl-p-cresol) (CAS 55036-38-9) Based on Quantitative Differentiation Evidence


High-Temperature Polyolefin Thin Films and Fibers Requiring Extended Oven-Aging Lifetime

For polypropylene or polyethylene films and fibers operating under sustained thermal load (e.g., capacitor films, nonwoven geotextiles), the methylenebis dicyclopentyl phenol class has demonstrated up to 176× extension of oven-aging life relative to unstabilized polymer when used with a thiodipropionate synergist [1]. Procurement of 2,2′-methylenebis(3,6-dicyclopentyl-p-cresol) at 0.1–0.3 wt% loading, optionally co-formulated with DLTDP, is indicated where BHT or AO2246 volatility would cause premature stabilizer depletion and embrittlement.

Dynamic Rubber Components (Seals, Hoses, Engine Mounts) Demanding Superior Elongation Retention and Oxygen-Absorption Resistance

In SBR and related diene elastomers, dicyclopentyl-substituted phenols confer a 5–8% elongation-retention advantage over BHT and extend the oxygen-absorption induction period by 40–478% depending on temperature and loading, as demonstrated in patent oxygen-absorption manometry at 120–130 °C [2]. For under-hood rubber components where oxidative hardening and cracking are the dominant failure modes, specifying this compound at 0.2–1.0 phr provides quantifiably longer service intervals than BHT or mixed tert-butyl/cyclopentyl alternatives.

Synthetic Lubricants and Heat-Transfer Fluids Requiring Low-Volatility, High-LogP Antioxidant Additives

The boiling point of 585 °C and logP of 10.2 indicate that 2,2′-methylenebis(3,6-dicyclopentyl-p-cresol) remains in the liquid phase and resists aqueous or polar-solvent extraction far more effectively than BHT (logP ~5.1, bp 265 °C) or AO2246 (logP ~7.5) [3]. Methylenebis(dicyclopentyl phenols) are explicitly claimed as effective stabilizers for mineral and synthetic lubricating oils in U.S. Patent 4,066,562 [1]. This compound should be prioritized for ester-based lubricants, polyalphaolefin compressor oils, and high-temperature heat-transfer media where additive carry-over, hydrolysis, or evaporation would otherwise mandate frequent replenishment.

Food-Contact and Medical-Grade Polyolefin Articles with Stringent Migration Constraints

With a molecular weight 47% greater than AO2246 (500.75 vs. 340.50 g/mol) and an approximately 500-fold higher octanol-water partition coefficient, 2,2′-methylenebis(3,6-dicyclopentyl-p-cresol) is inherently less prone to migrate from the polymer matrix into food simulants or physiological fluids [3][4]. This makes it a candidate stabilizer for polypropylene food containers, medical syringes, and pharmaceutical closures where specific migration limits (SML) under EU Regulation 10/2011 or USP <661> must be satisfied. Experimental migration testing under the target regulatory protocol is recommended to confirm quantitative compliance.

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